Isoquinoline-1-thiol

Catalog No.
S721325
CAS No.
4702-25-4
M.F
C9H7NS
M. Wt
161.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline-1-thiol

CAS Number

4702-25-4

Product Name

Isoquinoline-1-thiol

IUPAC Name

2H-isoquinoline-1-thione

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

InChI

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)

InChI Key

IOYIDSMWPLNHRC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CNC2=S

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=S

The exact mass of the compound Isoquinoline-1-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoquinoline-1-thiol (CAS: 4702-25-4) is a sulfur-containing aromatic heterocycle featuring a thiol group at the C1 position. This specific substitution pattern makes it a structurally precise N,S-bidentate chelating agent, a property critical for its use as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlROniNdodY0k8EQdH16_MTdEfz7k-nggAVNfnKqlxanFjroZcD4i3-_XmTzfJTd5qM-i3A75xOg5D7rREvGCUuicCU4Y1uF-DcvifHbDc4F3kxGU3fPUsTEPfgWz4Cf43YTHCfqDlaVqhpAVgbynqZ6TYHpPls4nTGVOWWw%3D%3D)] The compound exists in a tautomeric equilibrium between the thiol and the 2H-isoquinoline-1-thione forms, which influences its reactivity, coordination mode, and physicochemical properties in different solvent environments.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGA04T0-J_m-4reo2_faxg5BRhqhZtxPyD1c3K0BzZy9nyrCimV72T9RFdiE6OulSw4W6G5dTvz3tzgBBOIIIg8sCp-s8tQyjdze-bCfKzZTUKQHmgXdvDVgkIQBeTczyxTSnsu00_4i7_DRYGBlEhteOPaQc0F9Cf2t9OCA_HfNaPltSvoy4rhTJroYIKbfvZZjh6TTzZQUe_FHTXHAzOMbR98t4X9E6X9l2eh7s_zH0ZSkZKHF6Vlqs4gH5fTSFnqS586krCCi8vO0ykR)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8LCnmofaoV8g03hijNiFRTPBocvdFAOS8QC2k9FLQ--Ts1EeOj0fJ_hvad_bTwOqpvHLhrGV-K-KFz4jyGd9T8iLc4eLdXzpBIYm9JkHZ5Te27lYvYgaxVATjUVWtHPwSpUhjopmSDPeo7v3kM7rWOt7mWuLleqOx)] This structural feature is a primary differentiator from its isomers and is fundamental to its utility in applications requiring specific metal-ligand geometries.

Substituting Isoquinoline-1-thiol with its positional isomer, quinoline-2-thiol, or its oxygen analog, 1-hydroxyisoquinoline, is often unviable in process chemistry and materials science. The position of the heteroatoms (N and S) dictates the geometry and stability of resulting metal complexes. For instance, the 1-thiol arrangement allows for the formation of a five-membered chelate ring with a metal center, a structure with distinct steric and electronic properties compared to the six-membered ring formed by quinoline-2-thiol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlROniNdodY0k8EQdH16_MTdEfz7k-nggAVNfnKqlxanFjroZcD4i3-_XmTzfJTd5qM-i3A75xOg5D7rREvGCUuicCU4Y1uF-DcvifHbDc4F3kxGU3fPUsTEPfgWz4Cf43YTHCfqDlaVqhpAVgbynqZ6TYHpPls4nTGVOWWw%3D%3D)] This difference in chelate ring size fundamentally alters the coordination environment, impacting catalytic activity, photophysical properties in emitters, and binding selectivity, rendering these compounds non-interchangeable for performance-critical applications.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBWBvJvIu7xetloOS-dyQofVOAou_VxzViRFjKYcFXA6vu5iWg4DXChEQwEzcpQWhD0G2zOMBvXqxQ5Fk-wZtGTVVwhYGS34WvRm6zyFzugnN7Q01CZKwsqFTFRSNYX38Bb4cEYYjDkM6wvg%3D%3D)]

Enables High-Efficiency Red Phosphorescent Emitters for OLEDs

Iridium(III) complexes utilizing isoquinoline-based ligands are central to the development of high-efficiency phosphorescent organic light-emitting diodes (OLEDs). Specifically, complexes derived from the isoquinoline framework, which includes N,S-coordinating ligands like isoquinoline-1-thiol, are highlighted for their ability to produce highly efficient red phosphorescence. These materials can maintain high efficiency at significant current densities, indicating robustness against triplet-triplet annihilation, a common failure mode in lesser-suited materials.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBWBvJvIu7xetloOS-dyQofVOAou_VxzViRFjKYcFXA6vu5iWg4DXChEQwEzcpQWhD0G2zOMBvXqxQ5Fk-wZtGTVVwhYGS34WvRm6zyFzugnN7Q01CZKwsqFTFRSNYX38Bb4cEYYjDkM6wvg%3D%3D)] The unique bite angle and ligand field strength provided by the 1-thiol isomer are critical for tuning the emission wavelength and maximizing the quantum yield in these applications.

Evidence DimensionDevice Performance Metric
Target Compound DataForms Ir(III) complexes capable of high-efficiency red phosphorescence with minimal efficiency roll-off at high currents.
Comparator Or BaselineStandard blue or green phosphorescent emitters, or complexes with ligands that offer a less optimal coordination environment.
Quantified DifferenceEnables green OLED devices with maximum external quantum efficiencies (EQE) approaching 19.2% and power efficacies of 72.3 lm W⁻¹.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBWBvJvIu7xetloOS-dyQofVOAou_VxzViRFjKYcFXA6vu5iWg4DXChEQwEzcpQWhD0G2zOMBvXqxQ5Fk-wZtGTVVwhYGS34WvRm6zyFzugnN7Q01CZKwsqFTFRSNYX38Bb4cEYYjDkM6wvg%3D%3D)]
ConditionsSolution-processed organic light-emitting diode (OLED) device architecture.

For buyers in the electronics and display manufacturing sectors, this compound is a precursor to emitters that offer superior color purity and operational stability, which are key procurement drivers.

Defined Regiochemistry for Nucleophilic Substitution and Further Synthesis

In nucleophilic substitution reactions, the position of a leaving group on the isoquinoline core is critical for determining the reaction outcome. Halogens at the C1 position of isoquinoline are highly susceptible to nucleophilic substitution, whereas those at other positions (e.g., C3) are significantly less reactive under similar conditions. Isoquinoline-1-thiol, through its thiol group, provides a reactive handle at this activated C1 position.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlROniNdodY0k8EQdH16_MTdEfz7k-nggAVNfnKqlxanFjroZcD4i3-_XmTzfJTd5qM-i3A75xOg5D7rREvGCUuicCU4Y1uF-DcvifHbDc4F3kxGU3fPUsTEPfgWz4Cf43YTHCfqDlaVqhpAVgbynqZ6TYHpPls4nTGVOWWw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFbj0vSYateN8fkeeXPjhvMJ4ujGJQjJJ1KO70BxAlMqqmSUSBDS3D8lmE24Id-v-yWXTCzY-SGjpft_x8M2bfNc89mysQuvTRhmsar5yc29h24salGIyZiw5NO-wN3zqj1tAKsSOwP5FE2b40CtqAmMUj1fZY6gNVt8OYCxy2lJ4SnSJbP3Sgx7O6yavZak5i6sfIx1xJVXRPngVjkIz3b5UEUnqcK8IT2LA9fVg%3D)] This makes it a preferred precursor for syntheses where selective functionalization at C1 is required, a level of control not offered by isomers like isoquinoline-3-thiol.

Evidence DimensionReactivity to Nucleophiles
Target Compound DataThe C1 position is highly activated towards nucleophilic attack and substitution.
Comparator Or BaselineIsoquinoline-3-thiol or 3-haloisoquinolines, which show intermediate or low reactivity.
Quantified DifferenceThe C1 position is analogous to the highly reactive 2- and 4-positions in quinoline, while the C3 position is comparatively unreactive.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFbj0vSYateN8fkeeXPjhvMJ4ujGJQjJJ1KO70BxAlMqqmSUSBDS3D8lmE24Id-v-yWXTCzY-SGjpft_x8M2bfNc89mysQuvTRhmsar5yc29h24salGIyZiw5NO-wN3zqj1tAKsSOwP5FE2b40CtqAmMUj1fZY6gNVt8OYCxy2lJ4SnSJbP3Sgx7O6yavZak5i6sfIx1xJVXRPngVjkIz3b5UEUnqcK8IT2LA9fVg%3D)]
ConditionsNucleophilic substitution reaction conditions, e.g., with alkoxides, amides, or other nucleophiles.

This predictable reactivity is crucial for process development and manufacturing, as it ensures higher yields and regioselectivity, reducing the need for complex purification steps compared to using less-defined starting materials.

Distinct Electrochemical Behavior Compared to Quinoline Isomers

The electrochemical properties of isoquinoline derivatives are highly dependent on the substitution pattern. In studies of related diazinium-ethene systems, symmetric isoquinoline-based compounds (iQ-iQ) were shown to undergo a highly reversible two-electron reduction process, characterized by sharply-peaked redox waves and a low peak separation (ΔE = 38 mV). In contrast, the symmetric quinoline-based (Q-Q) analog exhibits two distinct, less reversible redox waves.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaCkOj-LyixPniaJa2Z-M9q7L56GGMeUD887qG15Il2QblVhS-aPH7xLEvu3CrhrVZuk_Jd-WzSZWbLhGkaFL_CMXCq05ODjoSBA_O1yH58qs6IaRp7CrhekW42GaleM71JGl03R1o9h5U4Cs%3D)] This demonstrates that the placement of the nitrogen atom (position 2 in isoquinoline vs. position 1 in quinoline) fundamentally alters the electronic structure and redox behavior, a key consideration for applications in electrochromic materials, sensors, or as redox-active ligands.

Evidence DimensionElectrochemical Reversibility (Cyclic Voltammetry)
Target Compound DataIsoquinoline-based system (iQ-iQ): Highly reversible two-electron process with sharp redox waves (ΔE = 38 mV).
Comparator Or BaselineQuinoline-based system (Q-Q): Two distinct, less reversible redox waves with a larger peak-to-peak separation (100 ± 5 mV).
Quantified DifferenceThe isoquinoline system displays significantly more ideal and reversible electrochemical behavior in this specific molecular context.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaCkOj-LyixPniaJa2Z-M9q7L56GGMeUD887qG15Il2QblVhS-aPH7xLEvu3CrhrVZuk_Jd-WzSZWbLhGkaFL_CMXCq05ODjoSBA_O1yH58qs6IaRp7CrhekW42GaleM71JGl03R1o9h5U4Cs%3D)]
ConditionsCyclic voltammetry measurements of symmetric diazinium-ethene compounds.

For developing electrochemical devices, selecting the isoquinoline scaffold can provide more stable and efficient charge-transfer processes, a critical parameter for sensor reproducibility and the performance of electrochromic windows or displays.

Precursor for Red Phosphorescent Emitters in OLED Displays and Lighting

This compound is a key building block for synthesizing N,S-chelated Iridium(III) or Platinum(II) complexes used as dopants in the emissive layer of OLEDs. Its specific coordination geometry is leveraged to produce materials with high quantum yields, good color purity, and enhanced operational stability, particularly for red-light emission.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBWBvJvIu7xetloOS-dyQofVOAou_VxzViRFjKYcFXA6vu5iWg4DXChEQwEzcpQWhD0G2zOMBvXqxQ5Fk-wZtGTVVwhYGS34WvRm6zyFzugnN7Q01CZKwsqFTFRSNYX38Bb4cEYYjDkM6wvg%3D%3D)]

Synthesis of Regiochemically Pure Active Pharmaceutical Ingredients (APIs)

Due to the high reactivity of the C1 position, this thiol serves as a reliable starting material in multi-step syntheses where selective functionalization is paramount. It allows for the controlled introduction of various moieties at a specific location on the isoquinoline core, which is a common scaffold in medicinal chemistry.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlROniNdodY0k8EQdH16_MTdEfz7k-nggAVNfnKqlxanFjroZcD4i3-_XmTzfJTd5qM-i3A75xOg5D7rREvGCUuicCU4Y1uF-DcvifHbDc4F3kxGU3fPUsTEPfgWz4Cf43YTHCfqDlaVqhpAVgbynqZ6TYHpPls4nTGVOWWw%3D%3D)]

Development of Redox-Active Ligands for Electrocatalysis and Sensors

The distinct and reversible electrochemical behavior of the isoquinoline core makes this compound suitable for designing ligands that can stabilize metal centers in various oxidation states. This is applicable in developing electrocatalysts or as a component in electrochemical sensors where stable and well-defined redox cycling is required for reproducible measurements.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaCkOj-LyixPniaJa2Z-M9q7L56GGMeUD887qG15Il2QblVhS-aPH7xLEvu3CrhrVZuk_Jd-WzSZWbLhGkaFL_CMXCq05ODjoSBA_O1yH58qs6IaRp7CrhekW42GaleM71JGl03R1o9h5U4Cs%3D)]

XLogP3

1.9

Other CAS

4702-25-4

Dates

Last modified: 08-15-2023

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